Teicoplanin (sodium)

Description

Historical Context of Glycopeptide Antibiotic Research

The journey of glycopeptide antibiotics (GPAs) began in the mid-1950s with the discovery of vancomycin (B549263) and ristocetin (B1679390) from Amycolatopsis orientalis and Amycolatopsis lurida, respectively. nih.gov These first-generation GPAs marked a significant advancement in treating Gram-positive infections. Vancomycin was introduced into clinical practice in 1958. nih.gov

Decades later, the search for new glycopeptides led to the isolation of teicoplanin in 1978 from a rare species of actinobacteria, Actinoplanes teichomyceticus, which was discovered in a soil sample from Indore, India. wikipedia.orgmdpi.com The chemical structure of teicoplanin was fully elucidated and published in 1984. wikipedia.org It was first introduced for clinical use that same year and received regulatory approval in Europe in 1988, following studies that confirmed its efficacy against various serious infections. wikipedia.orgnih.gov

Classification and Structural Relationship within Glycopeptides

Teicoplanin is classified as a natural, ristocetin-type lipoglycopeptide antibiotic. nih.govcreative-proteomics.com Structurally, all glycopeptide antibiotics share a core heptapeptide (B1575542) scaffold, but they are categorized into groups based on their side-chain linkage patterns. Vancomycin, with non-aromatic amino acids at positions 1 and 3, belongs to group I. nih.gov In contrast, teicoplanin is classified under group III, as it contains cross-linked aromatic amino acids at these positions. nih.gov

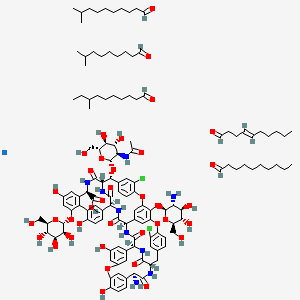

The core of teicoplanin, known as the aglycone, is a seven-amino-acid backbone that forms a four-ring system. wikipedia.orgnbinno.com This central structure is decorated with three sugar moieties: mannose, N-acetylglucosamine, and an N-acyl-β-D-glucosamine. wikipedia.orgnbinno.com Teicoplanin is not a single molecule but a complex of several compounds. The major components are designated A2-1 through A2-5, and they differ from each other based on the length and branching of the fatty acyl side chain attached to the N-acyl-β-D-glucosamine sugar. wikipedia.orgnbinno.comresearchgate.net This lipophilic tail is a key distinction from vancomycin and contributes to teicoplanin's distinct pharmacokinetic properties and enhanced potency against certain bacteria. nih.govnih.gov

| Component | Description |

| Core Structure | A heptapeptide backbone (aglycone) forming a four-ring system. Contains seven amino acids, many of which are non-proteinogenic. wikipedia.orgnbinno.com |

| Sugar Moieties | Three distinct carbohydrate groups are attached to the core: D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine. wikipedia.orgnbinno.com |

| Fatty Acyl Side Chain | A variable lipid tail attached to the N-acyl-β-D-glucosamine moiety. The variation in this chain (length and branching) creates the different components of the teicoplanin complex (A2-1 to A2-5). researchgate.netresearchgate.net |

| Classification | Natural, ristocetin-type, Group III Glycopeptide Antibiotic. nih.govnih.gov |

Scope and Significance of Teicoplanin Research in Antimicrobial Science

The primary significance of teicoplanin in antimicrobial science lies in its mechanism of action and its clinical utility against multi-drug resistant pathogens. patsnap.com

Mechanism of Action: Teicoplanin inhibits the synthesis of the bacterial cell wall. wikipedia.orgdrugbank.com It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. wikipedia.orgmdpi.compatsnap.com This binding obstructs two crucial enzymes, transglycosylase and transpeptidase, thereby preventing the polymerization and cross-linking of peptidoglycan chains. creative-proteomics.compatsnap.com The resulting weakened cell wall leads to bacterial cell lysis and death. patsnap.com It has been suggested that its lipophilic side chain may also anchor the molecule to the bacterial cell membrane, increasing its proximity to the site of action. researchgate.net

Spectrum of Activity: Teicoplanin is effective against a wide range of aerobic and anaerobic Gram-positive bacteria. wikipedia.org It is notably active against staphylococci (including MRSA), streptococci, enterococci, and Clostridium species. wikipedia.orgnih.gov Due to its large molecular size, it cannot penetrate the outer membrane of Gram-negative bacteria, rendering it ineffective against them. wikipedia.org

| Medically Significant Pathogen | MIC Susceptibility Data (μg/ml) |

| Clostridioides difficile | 0.06 - 0.5 |

| Staphylococcus aureus | ≤0.06 - ≥128 |

| Staphylococcus epidermidis | ≤0.06 - 32 |

Data sourced from in vitro susceptibility tests. wikipedia.org

Significance and Research: Teicoplanin serves as a critical alternative to vancomycin, particularly in managing serious Gram-positive infections. nih.gov However, the emergence of resistance in coagulase-negative staphylococci and enterococci is a growing concern, driving research into understanding resistance mechanisms and developing strategies to overcome them. nih.govinnovareacademics.inrjeid.com The widespread use of teicoplanin has, in some cases, been linked to the accelerated development of resistance to both teicoplanin and vancomycin. nih.gov

Recent research has also explored the potential of teicoplanin as a broad-spectrum antiviral agent. mdpi.com Laboratory studies have shown its ability to inhibit the entry of viruses such as SARS-CoV-2, Ebola, and HIV-1 into host cells by targeting host proteases like cathepsin L. wikipedia.orgmdpi.com This expanding scope of research highlights the continued importance of teicoplanin beyond its established antibacterial role.

Properties

Molecular Formula |

C130H181Cl2N9NaO37 |

|---|---|

Molecular Weight |

2555.8 g/mol |

InChI |

InChI=1S/C78H79Cl2N9O32.2C11H22O.2C10H20O.C10H18O.Na/c1-25(93)83-58-64(102)61(99)49(23-91)118-77(58)120-67-29-5-9-43(38(80)15-29)115-47-18-31-17-46(68(47)121-76-53(82)63(101)60(98)48(22-90)117-76)114-42-8-2-26(10-37(42)79)11-39-69(105)85-55(30-12-32(94)19-34(13-30)113-44-16-27(3-7-41(44)97)52(81)70(106)84-39)72(108)87-56(31)73(109)86-54-28-4-6-40(96)35(14-28)51-36(57(75(111)112)88-74(110)59(67)89-71(54)107)20-33(95)21-45(51)116-78-66(104)65(103)62(100)50(24-92)119-78;1-11(2)9-7-5-3-4-6-8-10-12;1-3-11(2)9-7-5-4-6-8-10-12;1-10(2)8-6-4-3-5-7-9-11;2*1-2-3-4-5-6-7-8-9-10-11;/h2-10,12-21,39,48-50,52-67,76-78,90-92,94-104H,11,22-24,81-82H2,1H3,(H,83,93)(H,84,106)(H,85,105)(H,86,109)(H,87,108)(H,88,110)(H,89,107)(H,111,112);2*10-11H,3-9H2,1-2H3;9-10H,3-8H2,1-2H3;10H,2-9H2,1H3;6-7,10H,2-5,8-9H2,1H3;/b;;;;;7-6+;/t39-,48+,49+,50+,52+,53+,54-,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65-,66-,67+,76-,77-,78-;;;;;;/m0....../s1 |

InChI Key |

KRUKJDHGYCNLLH-FWISXHNISA-N |

Isomeric SMILES |

CCCCCCCCCC=O.CCCCC/C=C/CCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)OC1=C(C=C(C[C@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |

Canonical SMILES |

CCCCCCCCCC=O.CCCCCC=CCCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)N)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |

Origin of Product |

United States |

Molecular Structure and Advanced Structural Elucidation Research

Elucidation of the Glycopeptide Core Heptapeptide (B1575542)

The foundational structure of teicoplanin is a rigid, cross-linked heptapeptide core. This core is composed of seven amino acid residues, with five of them being aromatic. The presence of these aromatic residues and their intramolecular linkages create a pre-organized, basket-like conformation. This specific shape is crucial for its biological function, as it forms a binding pocket that recognizes and sequesters the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby halting bacterial cell wall construction. The elucidation of this core structure was a significant undertaking, relying on a combination of chemical degradation methods and spectroscopic analysis to determine the sequence and connectivity of the amino acids.

Analysis of Lipid Chain Variation and its Influence on Molecular Conformation

A key feature of the teicoplanin complex is the presence of a variable lipid acyl chain attached to the N-acyl-D-glucosamine moiety. The length and branching of this fatty acid chain differ among the various components of the teicoplanin complex. This lipid tail is believed to play a crucial role in anchoring the antibiotic to the bacterial cell membrane, thereby increasing its effective concentration at the site of action. Research has shown that the structure of this lipid chain influences not only the lipophilicity of the molecule but also its conformational dynamics and tendency to form dimers or larger aggregates, which can impact its antibacterial potency.

Isomeric Composition and Component Heterogeneity (e.g., A2-1 to A2-5, A3-1)

Teicoplanin is not a single chemical entity but rather a mixture of several closely related isomers and components. The major components are classified under the Teicoplanin A2 group, which is a micro-heterogeneous mixture of five main compounds (A2-1, A2-2, A2-3, A2-4, and A2-5). These components share the same glycopeptide core and glycosylation pattern but differ in the structure of their lipid acyl side chains. For instance, the fatty acid can vary from a linear C10 chain to branched C11 chains. Another component, Teicoplanin A3-1, is characterized by the absence of one of the sugar moieties. The specific composition of a teicoplanin batch can be influenced by the fermentation conditions and the strain of the producing microorganism.

| Component | Distinguishing Feature |

| Teicoplanin A2-1 | Lipid chain: (Z)-4-decenoyl |

| Teicoplanin A2-2 | Lipid chain: n-decanoyl |

| Teicoplanin A2-3 | Lipid chain: 8-methylnonanoyl |

| Teicoplanin A2-4 | Lipid chain: 9-methyldecanoyl |

| Teicoplanin A2-5 | Lipid chain: 8-methyldecanoyl |

| Teicoplanin A3-1 | Lacks the N-acetyl-D-glucosamine on residue 6 |

Spectroscopic and Diffraction Techniques in Structural Analysis

The detailed three-dimensional structure of teicoplanin and its various components has been elucidated through the application of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in understanding the conformational properties of teicoplanin in solution. One-dimensional and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to assign the complex proton and carbon spectra of the molecule. NOESY experiments, in particular, provide through-space distance information between protons, which has been instrumental in defining the folded conformation of the heptapeptide core and the relative orientation of the sugar and lipid appendages. These studies have confirmed the basket-like structure and have provided insights into the dynamics of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) has been essential for determining the precise molecular weights of the different teicoplanin components and for confirming their primary structure. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have allowed for the accurate mass determination of the intact glycopeptides. Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, has been used to sequence the peptide core, identify the attached sugar moieties, and characterize the different lipid chains present in the complex. This level of detailed fragment analysis has been crucial in differentiating the various components of the teicoplanin complex.

X-ray Crystallography and Molecular Dynamics for Binding Site Characterization

The precise characterization of the teicoplanin binding site, particularly its interaction with the bacterial cell wall precursor analogue D-alanyl-D-alanine (D-Ala-D-Ala), has been significantly advanced through high-resolution X-ray crystallography and sophisticated molecular dynamics (MD) simulations. These techniques provide atomic-level insights into the molecular recognition process, revealing the structural and dynamic basis of teicoplanin's antibacterial activity.

X-ray Crystallography

Determining the crystal structure of teicoplanin in complex with its ligand has historically been challenging. nih.govacs.org The molecule's inherent flexibility, conferred by its sugar and lipid moieties, along with reduced aqueous solubility, complicates the formation of well-ordered crystals suitable for X-ray diffraction analysis. nih.gov To overcome these hurdles, researchers have successfully employed a "carrier-protein strategy". nih.govacs.orgnih.gov This innovative approach involves fusing the target peptide ligand, such as Lys-D-Ala-D-Ala, to a larger, readily crystallizable protein like Maltose-Binding Protein (MBP) or T4 Lysozyme (T4L). acs.orgnih.gov The carrier protein facilitates crystallization and simplifies structure determination by molecular replacement. nih.gov

One seminal study utilized MBP as a carrier for the Lys-D-Ala-D-Ala peptide, enabling the crystallization of the teicoplanin-ligand complex and its structure determination at a resolution of 2.05 Å. nih.govnih.govosti.gov The resulting structure revealed that teicoplanin adopts a curved shape, creating a concave binding pocket where it sequesters the target peptide. nih.gov This interaction is primarily mediated by a network of five crucial hydrogen bonds, supplemented by multiple van der Waals interactions that further stabilize the complex. nih.govnih.govosti.gov Comparison with the unliganded antibiotic showed a notable flexibility in the teicoplanin backbone, which has significant implications for ligand recognition. nih.govnih.gov

Another key structural investigation used T4 Lysozyme as a carrier to solve the crystal structure of the teicoplanin A2-2 component complexed with a synthetic peptide (Pmh-dPro-Aib-dAla-dAla) at 2.3 Å resolution. nih.govkaist.ac.krnih.gov This work also confirmed the formation of five hydrogen bonds between teicoplanin and the Aib-dAla-dAla portion of the ligand, consistent with the primary binding mechanism. nih.gov These crystallographic studies have been instrumental in directly observing the molecular interactions that underpin teicoplanin's mode of action. nih.gov

Interactive Table: Key X-ray Crystallography Studies of Teicoplanin Complexes

| PDB ID | Teicoplanin Component | Ligand | Carrier Protein | Resolution (Å) | Key Findings |

|---|---|---|---|---|---|

| 3VFJ | Teicoplanin | Lys-D-Ala-D-Ala | Maltose-Binding Protein (MBP) | 2.05 | Revealed five hydrogen bonds and multiple van der Waals interactions; demonstrated backbone flexibility. nih.govnih.gov |

| 4PK0 | Teicoplanin A2-2 | Pmh-dPro-Aib-dAla-dAla | T4 Lysozyme (T4L) | 2.3 | Confirmed five-hydrogen-bond network with the ligand; provided structural basis for catalyst selectivity. nih.govacs.org |

| 4PJZ | Teicoplanin A2-2 | dPro-Aib-dAla-dAla | T4 Lysozyme (T4L) | 1.87 | High-resolution structure of a teicoplanin-peptide complex. ebi.ac.ukrcsb.org |

| 3VFK | Monodechloro-teicoplanin | Cys-Lys-D-Ala-D-Ala | Ubiquitin | 2.80 | Structure determination using an alternative carrier protein. rcsb.org |

Molecular Dynamics for Binding Site Characterization

While X-ray crystallography provides a static snapshot of the binding pocket, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the teicoplanin-ligand complex in a simulated physiological environment. chemrxiv.orgchemrxiv.org These computational techniques are crucial for understanding the thermodynamic and kinetic aspects of binding that are not apparent from crystal structures alone. chemrxiv.orgnih.gov

MD simulations are used to analyze the behavior of the complex over time, typically on the nanosecond scale. nih.govnih.gov By calculating parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of the complex. chemrxiv.orgnih.gov A stable RMSD value over the course of a simulation indicates that the complex has reached equilibrium and remains intact, validating the stability of the binding interaction. chemrxiv.orgfrontiersin.org

These simulations have been employed to scrutinize the intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that anchor teicoplanin to its target. chemrxiv.orgfrontiersin.org Furthermore, MD studies can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energies of the complex, providing a quantitative measure of binding affinity. nih.govnih.gov Although many recent MD studies have focused on the interaction of teicoplanin with viral proteins like those from SARS-CoV-2, the methodologies employed are directly applicable to understanding its primary antibacterial target. chemrxiv.orgnih.govnih.govfrontiersin.org These studies consistently demonstrate how MD simulations can decipher the mechanism of binding at a molecular level, highlighting the key amino acid residues and interactions responsible for stable complex formation. chemrxiv.orgchemrxiv.orgfrontiersin.org

Interactive Table: Insights from Molecular Dynamics (MD) Simulations

| MD Simulation Parameter/Method | Information Gained | Relevance to Binding Site Characterization |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or complex atoms over time from a reference structure. | Assesses the conformational stability of the teicoplanin-ligand complex; stable RMSD indicates a stable binding mode. chemrxiv.orgnih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues during the simulation. | Identifies flexible and rigid regions of both teicoplanin and its binding partner, highlighting areas that may be critical for binding and recognition. chemrxiv.orgfrontiersin.org |

| Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) | Tracks the formation and persistence of specific non-covalent interactions over time. | Provides a dynamic view of the key interactions that stabilize the complex, complementing the static picture from crystallography. chemrxiv.orgfrontiersin.org |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy change upon ligand binding. | Quantifies the strength of the teicoplanin-ligand interaction and helps to identify the most energetically favorable binding poses. nih.govnih.gov |

Biosynthesis and Genetic Engineering for Production

Producer Organism: Actinoplanes teichomyceticus as a Model System

The natural producer of teicoplanin is Actinoplanes teichomyceticus, a filamentous, Gram-positive bacterium belonging to the order Actinomycetales. This soil-dwelling microorganism serves as a quintessential model system for the study of GPA biosynthesis. The complete teicoplanin biosynthetic gene cluster (BGC), designated as the tcp cluster, was one of the first GPA BGCs to be fully sequenced and characterized. This seminal work provided a genetic blueprint that has been instrumental in elucidating the biosynthesis of other related antibiotics, such as vancomycin (B549263) and balhimycin.

The A. teichomyceticus genome is large and complex, and its genetic manipulation initially posed significant challenges. However, the scientific and industrial importance of teicoplanin spurred the development of specialized genetic tools, including vectors and transformation protocols, for this organism. These advancements have not only facilitated studies to increase teicoplanin yield but have also enabled combinatorial biosynthesis experiments aimed at producing novel GPA structures with potentially enhanced properties.

Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Teicoplanin Biosynthesis

The core of the teicoplanin molecule is a heptapeptide (B1575542) scaffold synthesized by a massive enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal synthesis, which uses an mRNA template, the NRPS machinery functions as a protein-based template, dictating the sequence and identity of the amino acids incorporated into the final peptide product.

The teicoplanin NRPS is a multi-gene-encoded protein assembly line organized into seven distinct modules. Each module is responsible for the recognition, activation, and incorporation of a single, specific amino acid into the growing peptide chain. This modular arrangement follows the principle of co-linearity, where the sequential order of the modules on the NRPS enzyme directly corresponds to the primary sequence of the resulting heptapeptide.

Each module contains a conserved set of catalytic domains:

Adenylation (A) Domain: Functions as the "gatekeeper" by selecting a specific amino acid substrate and activating it through the hydrolysis of ATP to form an aminoacyl-adenylate intermediate.

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. This flexible arm shuttles the substrate between the other catalytic domains.

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

The teicoplanin NRPS is encoded by four large genes within the tcp cluster. The final module contains an additional Epimerization (E) domain , which converts the L-stereoisomer of the final amino acid into its D-form prior to peptide bond formation. The entire process concludes when a Thioesterase (Te) domain at the end of the final module hydrolyzes the bond connecting the completed heptapeptide to the NRPS, releasing it for subsequent modifications.

| Module | Encoding Gene(s) | Amino Acid Incorporated | Key Domains |

|---|---|---|---|

| 1 | orf2 | 4-Hydroxyphenylglycine (Hpg) | C-A-T |

| 2 | orf2 | Tyrosine (Tyr) | C-A-T |

| 3 | orf3 | 3,5-Dihydroxyphenylglycine (Dpg) | C-A-T |

| 4 | orf9 | 4-Hydroxyphenylglycine (Hpg) | C-A-T |

| 5 | orf9 | 4-Hydroxyphenylglycine (Hpg) | C-A-T |

| 6 | orf10 | Tyrosine (Tyr) | C-A-T |

| 7 | orf10 | D-4-Hydroxyphenylglycine (D-Hpg) | C-A-T-E-Te |

The synthesis of the peptide backbone is a highly orchestrated process. The A-domain of each module initiates the cycle by binding its cognate amino acid and ATP. This results in the formation of a high-energy aminoacyl-AMP intermediate and the release of inorganic pyrophosphate (PPi).

The activated amino acid is then transferred to the thiol group of the Ppant arm on the adjacent T-domain, releasing AMP. This covalent tethering is crucial for retaining the substrate within the enzymatic complex. The C-domain of the module then catalyzes a nucleophilic attack by the amino group of its tethered amino acid onto the thioester bond linking the nascent peptide chain to the T-domain of the previous module. This reaction extends the peptide by one residue and transfers the elongated chain to the current module's T-domain. This cycle of condensation, translocation, and loading repeats seven times until the full linear heptapeptide is assembled and subsequently released by the Te domain.

Post-Peptide Chain Modifications and Maturation Enzymes

The linear heptapeptide released from the NRPS is biologically inactive. It must undergo a series of extensive post-translational modifications, or "tailoring," to achieve its final, structurally rigid, and active form. These modifications are catalyzed by a dedicated suite of enzymes also encoded within the tcp gene cluster.

The hallmark structural feature of teicoplanin is its rigid, basket-like aglycone core. This structure is formed through the catalytic action of four specialized cytochrome P450 monooxygenases, commonly referred to as Oxy enzymes (OxyA-D). These enzymes catalyze intramolecular oxidative cross-linking between the electron-rich aromatic side chains of the amino acid residues in the peptide backbone.

This process occurs in a defined sequence, creating four critical diaryl ether bonds that fold the peptide into its constrained conformation. Each Oxy enzyme exhibits remarkable substrate specificity, acting on specific pairs of amino acid residues to form the correct linkages essential for biological activity.

| Enzyme | Encoding Gene | Residues Linked (Position) | Bond Type / Ring Formed |

|---|---|---|---|

| OxyB | tcp6 | Tyr (2) — Hpg (4) | Diaryl Ether (C-O-D Ring) |

| OxyA | tcp5 | Hpg (4) — Tyr (6) | Diaryl Ether (C-O-D Ring) |

| OxyC | tcp7 | Hpg (5) — D-Hpg (7) | Diaryl Ether (C-O-D Ring) |

| OxyD | tcp8 | Hpg (1) — Dpg (3) | Diaryl Ether (C-O-E Ring) |

After the formation of the cyclized aglycone, the final maturation steps involve the attachment of sugar moieties and a lipid tail, which are critical for the molecule's solubility, target recognition, and pharmacokinetic profile.

Glycosyltransferases (GTs): Three specific GTs are responsible for decorating the teicoplanin aglycone. They utilize activated nucleotide sugars (UDP-GlcNAc and GDP-mannose) as donor substrates. The glycosylation occurs at two sites: the phenolic hydroxyl groups of the Hpg residue at position 4 and the Tyr residue at position 6.

Tei2 (orf16) first attaches an N-acetyl-D-glucosamine (GlcNAc) moiety to residue 4.

Tei1 (orf17) attaches a GlcNAc moiety to residue 6.

Tei3 (orf18) then attaches a D-mannose unit to the GlcNAc previously installed at residue 4.

Acyltransferase: The final modification is the attachment of a variable-length, branched-chain fatty acyl group. This reaction is catalyzed by an N-acyltransferase, Tei13 (orf1) . The enzyme attaches the lipid tail to the primary amine of the GlcNAc sugar at residue 4. The diversity of available fatty acyl-CoA precursors from the cell's primary metabolism results in the production of a complex of five major, closely related teicoplanin A2 components (A2-1 to A2-5), differing only in the structure of this lipid side chain.

Halogenases in Chlorination Steps

The biosynthesis of teicoplanin involves crucial chlorination steps that are catalyzed by flavin-dependent halogenase enzymes. These enzymes are responsible for the site-specific incorporation of chlorine atoms onto the aromatic side chains of specific amino acid residues within the growing peptide, a modification essential for the antibiotic's potent activity.

Research has identified the halogenase Tcp21 as a key enzyme in the teicoplanin biosynthetic pathway. acs.orgchemrxiv.org Tcp21 is responsible for the chlorination of two tyrosine (Tyr) residues that are part of the teicoplanin heptapeptide backbone. asm.org A critical aspect of this process is the timing and the state of the substrate. Studies have demonstrated that the halogenase acts on amino acid residues while they are tethered to a peptidyl carrier protein (PCP) domain, a component of the large non-ribosomal peptide synthetase (NRPS) machinery. asm.orgrsc.orgresearchgate.net Specifically, Tcp21 has been shown to use the Tyr-PCP species as its substrate. rsc.org This indicates that chlorination is an early event in the biosynthetic assembly line, occurring on the activated amino acid before its incorporation into the peptide chain.

The mechanism implies that the PCP domain plays a role beyond simply shuttling the growing peptide; it also presents the amino acid substrate to the tailoring enzyme, in this case, the halogenase. asm.org This targeted modification of PCP-bound precursors is a common strategy in the biosynthesis of complex natural products, ensuring efficiency and specificity. researchgate.net In the context of glycopeptide antibiotics, while the teicoplanin halogenase Tcp21 acts on a PCP-tethered monomer, the halogenase VhaA from the vancomycin pathway has shown limited activity on a PCP-bound hexapeptide, suggesting potential variations in the precise timing of chlorination across different glycopeptide biosynthetic pathways. rsc.org For teicoplanin, however, the evidence points towards chlorination occurring at the aminoacyl-PCP stage. asm.orgrsc.org

Interestingly, studies on the related A47934 glycopeptide, which is chlorinated at three sites, revealed that a single halogenase, StaI, is sufficient for all three chlorination events. asm.org This highlights the remarkable catalytic versatility that can be encoded within a single halogenase enzyme. The chlorination not only enhances binding affinity to the bacterial cell wall target but has also been shown to be vital for evading the induction of resistance mechanisms in pathogens. asm.org

Genetic Regulation of Biosynthetic Pathways

The complete genetic blueprint for the production of teicoplanin is encoded within a large biosynthetic gene cluster (BGC) in the producing organism, Actinoplanes teichomyceticus. nih.govnih.gov This cluster, often referred to as the 'tei' cluster, was independently cloned and characterized by two research groups, revealing a significant genetic locus dedicated to the antibiotic's synthesis. researchgate.net

The tei BGC spans approximately 89 kilobase pairs (kbp) of DNA and contains 49 putative open reading frames (ORFs). nih.govresearchgate.net These genes have been assigned putative functions covering the entire spectrum of teicoplanin production, including:

Biosynthesis: Genes encoding the core non-ribosomal peptide synthetase (NRPS) modules, enzymes for the synthesis of non-proteinogenic amino acid precursors like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), and tailoring enzymes such as halogenases, glycosyltransferases, and acyltransferases. nih.govasm.org

Regulation: Genes that control the expression of the biosynthetic genes. nih.govresearchgate.net

Resistance: Genes that protect the producing organism from the antibiotic it synthesizes. nih.govresearchgate.netasm.org

Export: Genes likely involved in transporting the final teicoplanin molecule out of the cell. nih.govresearchgate.net

Comparative analysis with other glycopeptide BGCs, such as those for vancomycin and balhimycin, has provided insights into the evolution of these pathways. asm.org While core biosynthetic steps like the synthesis of Hpg and Dpg are conserved, the organization of tailoring enzymes and the specific regulatory networks can differ, reflecting the structural diversity seen across the glycopeptide antibiotic class. asm.orgasm.org For instance, the teicoplanin cluster is considered a type IV glycopeptide BGC, which is characterized by a specific organization of its four NRPS proteins. asm.orgnih.gov

The table below summarizes key features of the identified teicoplanin biosynthetic gene cluster.

| Feature | Description | Reference(s) |

| Producing Organism | Actinoplanes teichomyceticus | nih.gov |

| Cluster Name | tei | mdpi.com |

| Size | ~89 kbp | nih.govresearchgate.net |

| Number of ORFs | 49 | nih.govresearchgate.net |

| Core Synthesis | Non-Ribosomal Peptide Synthetase (NRPS) | nih.gov |

| Key Enzyme Types | NRPS, Cytochrome P450 Oxygenases, Glycosyltransferases, Halogenases, Acyltransferases, Regulators | nih.govnih.gov |

| Glycopeptide Type | Type IV | asm.orgnih.gov |

The production of teicoplanin is a complex process that is tightly regulated at the transcriptional level to ensure efficient synthesis. The expression of the 'tei' biosynthetic gene cluster is governed by a hierarchy of pathway-specific regulatory genes (CSRGs) located within the cluster itself. mdpi.comresearchgate.net

Research has identified two key transcriptional regulators as the master switches for teicoplanin biosynthesis:

Tei15 *: A protein belonging to the Streptomyces antibiotic regulatory protein (SARP) family, specifically the StrR-like regulators. mdpi.comnih.gov

Tei16 *: A protein belonging to the LuxR family of transcriptional regulators. mdpi.comnih.gov

Inactivation of either of these genes completely abolishes teicoplanin production, confirming their essential role as positive regulators. researchgate.net Further studies have elucidated the regulatory cascade. Tei15* acts as the primary activator, directly controlling the transcription of the majority of the tei biosynthetic genes. nih.govresearchgate.net It has been shown to positively regulate at least 17 genes within the cluster. researchgate.net

The expression of Tei15* itself appears to be under the control of Tei16. nih.gov This establishes a clear hierarchical control system where Tei16 activates Tei15*, which in turn switches on the structural genes for teicoplanin synthesis. researchgate.netnih.gov This regulatory logic differs from that of other glycopeptide antibiotics like A40926, where the LuxR-like regulator (Dbv3) controls the StrR-like regulator (Dbv4). asm.org

The transcriptional architecture of the 'tei' cluster is also complex, being organized into nine polygenic and nine monogenic transcriptional units. nih.govresearchgate.net This intricate organization allows for coordinated expression of genes involved in specific steps of the biosynthetic pathway. Interestingly, the genes responsible for self-resistance in A. teichomyceticus are not co-regulated with the production genes, suggesting a distinct control mechanism for the organism's self-protection. nih.gov

Overexpression of tei15* or tei16* has been shown to dramatically increase teicoplanin yields, highlighting that the expression of these regulatory genes is a rate-limiting step in production and making them prime targets for industrial strain improvement programs. researchgate.net

| Regulator | Protein Family | Role in Teicoplanin Biosynthesis | Target(s) |

| Tei15 | StrR-like (SARP) | Master positive regulator; direct activator of biosynthetic genes. | Controls most tei biosynthetic genes and operons. nih.govresearchgate.net |

| Tei16 | LuxR-like | Positive regulator; controls the expression of tei15. | Appears to be the single target of LuxR-like Tei16. mdpi.com |

Strategies for Biosynthetic Pathway Reengineering

The modular nature of the Non-Ribosomal Peptide Synthetase (NRPS) machinery that assembles the teicoplanin peptide core presents significant opportunities for genetic engineering. oup.com The NRPS assembly line is composed of distinct modules, each responsible for the incorporation of a single amino acid. These modules themselves are made up of functional domains (Adenylation, Thiolation/PCP, Condensation) that select, activate, and link the amino acid building blocks. nih.govresearchgate.net Reengineering this assembly line through modular recombination and domain exchange is a key strategy for generating novel peptide backbones. rsc.org

Studies on the teicoplanin NRPS have explored various reengineering strategies with the aim of producing new teicoplanin analogues. researchgate.netmonash.edu These approaches include:

Domain Exchange: Swapping entire catalytic domains between different modules. For example, replacing an adenylation (A) domain, which determines amino acid specificity, with one from another module or organism can lead to the incorporation of a different amino acid into the peptide chain. researchgate.net

Module Swapping: Exchanging entire modules within the NRPS assembly line to alter the sequence of the resulting peptide.

Interface Reengineering: The communication between modules is mediated by specific docking (COM) domains. Engineering these interfaces is crucial for ensuring that swapped modules can function together correctly and for reprogramming the order of module interaction. researchgate.netresearchgate.net

Researchers have successfully reconstituted the activity of all teicoplanin NRPS modules in vitro, providing a platform to test reengineering strategies. monash.edu These experiments have demonstrated that it is possible to create new peptide assembly pathways by redesigning the interfaces between modules and even forcing communication between previously non-partner enzymes. researchgate.net For example, unusual peptide products have been generated by creating systems where modular interactions deviate from the natural assembly line logic, such as an M4/M3 interaction leading to a pentapeptide instead of the expected heptapeptide. nih.gov These studies provide critical insights into the rules governing NRPS module communication and offer a roadmap for the rational design of novel glycopeptide antibiotics. rsc.org

Precursor-directed biosynthesis is a powerful technique that leverages the natural flexibility of a biosynthetic pathway to create novel analogues of a natural product. thieme-connect.com This method involves feeding a structurally modified, chemically synthesized precursor (an analogue of a natural biosynthetic intermediate) to the producing organism. thieme-connect.comrsc.org If the downstream enzymes in the pathway are sufficiently permissive, they will accept and process the synthetic precursor, incorporating it into the final structure to generate an "unnatural" natural product. thieme-connect.com

This strategy has been applied to teicoplanin production in A. teichomyceticus. The teicoplanin complex (T-A2) naturally consists of five major components (T-A2-1 to T-A2-5) that differ in the structure of the N-acyl side chain attached to a glucosamine (B1671600) sugar. nih.gov The composition of this complex can be modulated by feeding specific fatty acid precursors to the fermentation culture. For example, the fatty acids that form the side chains of factors T-A2-1 (n-C10:1) and T-A2-3 (n-C10:0) are derived from the β-oxidation of linoleic acid and oleic acid, respectively. nih.gov Adding these precursor fatty acids to the fermentation medium can therefore shift the production profile to favor specific components of the teicoplanin complex. nih.gov

Similarly, the precursors for the branched-chain fatty acids found in factors T-A2-2, T-A2-4, and T-A2-5 are the amino acids L-isoleucine, L-leucine, and L-valine. researchgate.net Supplementing the fermentation with these amino acids can enhance the biosynthesis of the corresponding teicoplanin factors. nih.gov

Beyond modifying the acyl side chain, precursor-directed biosynthesis can be used in combination with other techniques to generate more profoundly altered structures. In one example, sulfotransferases discovered in a different glycopeptide gene cluster were used in vitro to create novel sulfated teicoplanin analogues. pnas.org These enzymes were able to transfer sulfate (B86663) groups to the teicoplanin aglycone, which was used as a surrogate substrate, demonstrating the potential to create new classes of modified glycopeptides. rsc.orgpnas.org

| Precursor Fed | Effect on Teicoplanin Biosynthesis | Resulting Analogue/Component | Reference(s) |

| Linoleic acid (n-C18:2) | Enters β-oxidation to produce 4-n-decenoic acid (n-C10:1) | Increased proportion of T-A2-1 | nih.gov |

| Oleic acid (n-C18:1) | Enters β-oxidation to produce n-decanoic acid (n-C10:0) | Increased proportion of T-A2-3 | nih.gov |

| L-isoleucine | Precursor for odd-carbon anteiso fatty acids | Increased proportion of T-A2-2 and T-A2-4 | nih.govresearchgate.net |

| L-leucine | Precursor for even-carbon iso fatty acids | Increased proportion of T-A2-5 | nih.govresearchgate.net |

| L-valine | Precursor for even-carbon iso fatty acids | Increased proportion of T-A2-5 | nih.govresearchgate.net |

Heterologous Expression Systems for Enhanced Production or Modified Structures

The native producer of teicoplanin, Actinoplanes teichomyceticus, is a slow-growing actinomycete that is challenging to manipulate genetically. nih.govresearchgate.net This has spurred the development of heterologous expression systems to improve the production of teicoplanin, to generate novel derivatives, and to better understand its complex biosynthetic pathway. These systems typically involve transferring the large teicoplanin biosynthetic gene cluster (BGC), or parts of it, into more tractable host organisms.

Actinomycetes as Heterologous Hosts

Streptomyces species are the most common heterologous hosts for glycopeptide antibiotic (GPA) production due to their phylogenetic similarity to the native producers, sharing compatible metabolic precursors, and having well-established genetic tools.

Streptomyces coelicolor : This model actinomycete has been utilized to study aspects of teicoplanin biosynthesis and resistance. For instance, the van genes from the A. teichomyceticus tei cluster, which are responsible for resistance, were introduced into S. coelicolor. oup.com This conferred resistance to teicoplanin-type glycopeptides, confirming the function of these genes outside their native host. oup.com In another study, a hybrid sensor kinase was created by fusing the sensor domain of Tei3 from A. teichomyceticus with the kinase domain of VanS from S. coelicolor. When expressed in S. coelicolor, this chimeric protein responded to the GPA A40926 but not to teicoplanin, providing insights into the evolution of GPA resistance mechanisms. nih.gov A specialized platform, GPAHex, based on S. coelicolor M1154, has also been developed to express cryptic GPA BGCs and has shown success in producing these complex molecules with improved titers. binasss.sa.cr

Streptomyces lividans : This host has been used to express specific enzymes from the teicoplanin pathway. For example, the MurF1 and MurF2 proteins from A. teichomyceticus were produced in S. lividans to assay their enzymatic activity, revealing their roles in peptidoglycan synthesis and resistance. oup.com Furthermore, the overexpression of the metK gene, which encodes S-adenosyl-L-methionine synthetase from A. teichomyceticus, in a recombinant S. lividans strain led to a 17-fold increase in the production of the antibiotic actinorhodin, demonstrating the potential of metabolic engineering to boost secondary metabolite synthesis. jmb.or.kr

Engineering Regulatory Pathways for Enhanced Production

A key strategy for enhancing teicoplanin production involves the manipulation of regulatory genes, both within the native producer and in heterologous systems. This approach, often termed "cross-talk," leverages pathway-specific regulators from different GPA BGCs to activate or boost antibiotic synthesis.

Research has shown that StrR-like pathway-specific transcriptional regulators (PSRs) can function as activators across different biosynthetic pathways. mdpi.comnih.gov For example, expressing the regulatory gene dbv3 from the A40926 BGC of Nonomuraea gerenzanensis in A. teichomyceticus resulted in a significant increase in teicoplanin production. mdpi.comresearchgate.net Similarly, the heterologous expression of chers28, a regulatory gene from the chersinamycin BGC, also enhanced teicoplanin yields in A. teichomyceticus. mdpi.comnih.gov These findings highlight a conserved mechanism of regulation among GPA and even some lipodepsipeptide (LDP) pathways, expanding the genetic toolkit for creating overproducing strains. mdpi.com

The table below summarizes key findings from expressing heterologous genes to modulate teicoplanin production or understand its biosynthesis.

| Host Organism | Gene(s) Expressed | Source Organism | Purpose / Outcome | Reference(s) |

| Actinoplanes teichomyceticus | dbv3 (LuxR-like PSR) | Nonomuraea gerenzanensis | Enhanced teicoplanin production through regulatory cross-talk. | mdpi.comresearchgate.net |

| Actinoplanes teichomyceticus | chers28 (StrR-like PSR) | Micromonospora chersina | Improved teicoplanin production. | mdpi.comnih.gov |

| Actinoplanes teichomyceticus | metK (SAM Synthetase) | Actinoplanes teichomyceticus (overexpression) | 2.2-fold increase in teicoplanin production. | jmb.or.kr |

| Streptomyces coelicolor | van gene set from tei cluster | Actinoplanes teichomyceticus | Conferred resistance to teicoplanin; functional characterization of resistance genes. | oup.com |

| Streptomyces coelicolor | Hybrid tei3-vanS (Sensor Kinase) | A. teichomyceticus / S. coelicolor | Elucidation of the specificity of GPA sensor kinases. | nih.gov |

| Streptomyces lividans | murF1, murF2 | Actinoplanes teichomyceticus | Functional characterization of enzymes involved in peptidoglycan synthesis and resistance. | oup.com |

| Escherichia coli | orf1 and orf10* (Glycosyltransferases) | Actinoplanes teichomyceticus | Demonstrated the transfer of UDP-(N-acetyl)-glucosamine onto the teicoplanin aglycone. | researchgate.net |

| Escherichia coli | orf11* (Acyltransferase) | Actinoplanes teichomyceticus | Confirmed the enzyme's role in acylating the aminosugar moiety of the pseudoaglycone. | researchgate.net |

Expression of Biosynthetic Enzymes for Structural Modification

Heterologous expression in hosts like Escherichia coli, which is incapable of producing complex secondary metabolites on its own, is invaluable for characterizing individual biosynthetic enzymes. Researchers have successfully expressed key tailoring enzymes from the teicoplanin BGC in E. coli to determine their specific functions. researchgate.net

Glycosyltransferases : The open reading frames orf1 and orf10* were expressed in E. coli and shown to be glycosyltransferases that catalyze the attachment of an N-acetylglucosamine moiety to the teicoplanin aglycone. researchgate.net

Acyltransferase : The product of orf11* was demonstrated in vitro to be the key acyltransferase that attaches the characteristic fatty acid side chain to the glucosamine sugar, a crucial step in the maturation of teicoplanin. researchgate.net

These studies, which dissect the biosynthetic pathway enzyme by enzyme, are essential for future combinatorial biosynthesis efforts. By understanding and harnessing these tailoring enzymes in engineered heterologous hosts, it becomes possible to create novel teicoplanin analogues with potentially improved properties. researchgate.netfrontiersin.org The complete in vitro characterization of all modules of the teicoplanin nonribosomal peptide synthetase (NRPS) further opens the door to redesigning the core peptide scaffold itself. binasss.sa.cr

Mechanism of Action at the Molecular and Cellular Level

High-Affinity Binding to Peptidoglycan Precursors

The primary molecular target of Teicoplanin is the terminal dipeptide of the pentapeptide chains of peptidoglycan precursors. patsnap.comkoreamed.org This specific interaction sequesters the building blocks of the cell wall, preventing their incorporation into the growing peptidoglycan network. koreamed.orgnih.gov

Teicoplanin exhibits a remarkable specificity for the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. auctoresonline.orgwikipedia.org This selective recognition is fundamental to its antibacterial activity. The antibiotic molecule possesses a rigid, basket-like structure that forms a binding pocket perfectly shaped to accommodate the D-Ala-D-Ala moiety. nih.govrcsb.org This precise fit is a key determinant of its potent inhibitory action. The interaction is so specific that alterations in this terminus, such as the substitution of D-Alanine with D-Lactate in some resistant bacterial strains, dramatically reduce the binding affinity of Teicoplanin. patsnap.comasm.org

The binding of Teicoplanin to its D-Ala-D-Ala target is a thermodynamically favorable process, characterized by a significant negative change in Gibbs free energy. Studies using techniques like calorimetry and spectrophotometry have provided insights into the enthalpic and entropic contributions to this interaction. capes.gov.brnih.gov The formation of the Teicoplanin-ligand complex is primarily an enthalpy-driven process, indicating that the formation of strong, favorable intermolecular bonds is the main driving force. capes.gov.brrsc.org

Thermodynamic Parameters for Teicoplanin Binding

| Parameter | Value | Significance |

| Association Constant (Ka) | 2.56 x 10^6 L/mol | Indicates a very strong binding affinity between Teicoplanin and its D-Ala-D-Ala target. asm.org |

| Gibbs Free Energy (ΔG) | Favorable | The spontaneous nature of the binding interaction. |

| Enthalpy (ΔH) | Favorable (Exothermic) | The formation of strong hydrogen bonds and van der Waals interactions releases energy. rsc.org |

| Entropy (ΔS) | Can be unfavorable or slightly favorable | The ordering of the two molecules into a complex is offset by the release of structured water molecules. researchgate.net |

The stable complex between Teicoplanin and the D-Ala-D-Ala terminus is maintained by a network of specific intermolecular forces.

Hydrogen Bonding: A crucial element of this interaction is the formation of five specific hydrogen bonds between the peptide backbone of Teicoplanin and the D-Ala-D-Ala ligand. nih.govresearchgate.net These bonds create a tight and specific association, effectively "capping" the end of the peptidoglycan precursor. nih.govfrontiersin.org

Inhibition of Bacterial Cell Wall Synthesis

By binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, Teicoplanin effectively prevents these subunits from being utilized by the enzymes responsible for cell wall construction. nih.govmcmaster.ca This sequestration leads to the direct inhibition of two critical enzymatic steps.

Transglycosylation is the process by which the glycan chains of peptidoglycan are elongated. patsnap.comnih.gov This reaction is catalyzed by transglycosylase enzymes (a type of peptidoglycan glycosyltransferase). By binding to the lipid-linked precursors, Teicoplanin creates a bulky steric hindrance that prevents the transglycosylases from accessing their substrate. nih.govkoreamed.org This blockage halts the polymerization of the glycan backbone, a fundamental step in cell wall assembly. asm.orgnih.gov Lipidated glycopeptides like Teicoplanin are noted to inhibit transglycosylation more strongly than vancomycin (B549263). asm.org

Following the formation of linear glycan chains, the cell wall's structural integrity is achieved through the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins). patsnap.compatsnap.com The binding of Teicoplanin to the D-Ala-D-Ala terminus physically obstructs the active site of the transpeptidase enzymes. nih.govkoreamed.org This prevents the formation of the peptide cross-links that provide the necessary rigidity and strength to the peptidoglycan mesh. patsnap.comwikipedia.org The inhibition of both transglycosylation and transpeptidation ultimately leads to the formation of a weak and defective cell wall. nih.govtruemeds.in

Membrane Anchoring and Lipid II Interaction

A key feature of teicoplanin's mechanism is its interaction with the bacterial cell membrane, which is facilitated by its lipophilic nature. nih.govkoreamed.org The antibiotic targets Lipid II, the lipid-linked disaccharide-pentapeptide monomer unit of peptidoglycan, which is translocated across the cytoplasmic membrane. nih.govoup.com

Teicoplanin possesses a hydrophobic acyl side chain that is absent in some other glycopeptides like vancomycin. oup.commst.edu This fatty acid tail is crucial for its enhanced antibacterial activity. It is proposed to anchor the antibiotic to the bacterial cytoplasmic membrane. oup.comresearchgate.netnih.gov This anchoring localizes teicoplanin in close proximity to its target, Lipid II, at the site of peptidoglycan biosynthesis. nih.govnih.gov The increased lipophilicity due to this side chain also contributes to greater cellular and tissue penetration. koreamed.org Studies have shown that the removal of this lipophilic moiety significantly reduces teicoplanin's antibacterial potency. oup.com

The membrane anchoring of teicoplanin enhances its efficiency in target engagement. By localizing the antibiotic at the membrane surface, the effective concentration of teicoplanin near the nascent peptidoglycan chains is increased. researchgate.netnih.gov This facilitates an intramolecular binding event with the acyl-D-Ala-D-Ala residues of Lipid II, which is considered more favorable than the intermolecular binding typical of non-anchored glycopeptides like vancomycin. oup.com This enhanced proximity and localized concentration are believed to contribute to the potent activity of teicoplanin. oup.compsu.edu

Comparative Molecular Action with Other Glycopeptides

While sharing a fundamental mechanism of inhibiting peptidoglycan synthesis with other glycopeptides, teicoplanin exhibits notable differences in its molecular interactions.

A significant distinction between teicoplanin and vancomycin lies in their ability to form dimers. Vancomycin can form homodimers, and this dimerization is cooperative with the binding of the D-Ala-D-Ala ligand, meaning that dimerization enhances ligand binding and vice versa. oup.compsu.edu This cooperative dimerization is thought to be a key part of its mechanism, creating a higher avidity for the bacterial cell wall. psu.edu

In contrast, teicoplanin does not dimerize. oup.comrsc.org The presence of its large acyl tail is hypothesized to sterically hinder the formation of back-to-back dimers. researchgate.net Instead of relying on dimerization to enhance target affinity, teicoplanin utilizes its hydrophobic side chain to anchor itself to the bacterial membrane, thereby increasing its effective concentration at the target site. researchgate.netpsu.edu This membrane-anchoring strategy represents an alternative evolutionary solution to achieve high-avidity binding to the cell wall precursors. nih.gov

| Feature | Teicoplanin | Vancomycin |

| Dimerization | Does not dimerize oup.comrsc.org | Forms homodimers oup.compsu.edu |

| Primary Affinity Enhancement | Membrane anchoring via hydrophobic tail researchgate.netpsu.edu | Cooperative dimerization oup.compsu.edu |

| Binding Type | Primarily intramolecular with membrane-bound targets oup.com | Primarily intermolecular oup.com |

This table summarizes the key differences in the binding modes of Teicoplanin and Vancomycin.

Both teicoplanin and vancomycin inhibit the late stages of peptidoglycan biosynthesis by blocking the utilization of Lipid II. koreamed.orgoup.com They interfere with both the transglycosylation (polymerization of the glycan chains) and transpeptidation (cross-linking of the peptide side chains) reactions. koreamed.orgresearchgate.net However, the nuances of their interaction with the membrane and dimerization capabilities may lead to differential impacts.

Vancomycin's inhibition of both transglycosylation and transpeptidation is well-documented. researchgate.net Teicoplanin is also known to inhibit peptidoglycan polymerization. researchgate.net The membrane anchoring of teicoplanin may provide a more efficient blockade at the membrane level, potentially influencing the accessibility of Lipid II to the biosynthetic enzymes differently than vancomycin. nih.gov For instance, the differential sensitivity observed in VanB-type resistant enterococci, which are resistant to vancomycin but remain susceptible to teicoplanin, has been partly attributed to teicoplanin's membrane-targeting ability. nih.govasm.org This suggests that teicoplanin might induce blockades at different points or with different efficiencies in the cell-wall biosynthetic pathway compared to vancomycin. nih.gov

Molecular Mechanisms of Resistance and Self Resistance

Acquired Glycopeptide Resistance Mechanisms

Acquired resistance is most notably achieved by altering the chemical structure of the peptidoglycan precursors, which are the primary targets of glycopeptide antibiotics. This alteration reduces the binding affinity of teicoplanin, rendering the drug less effective. This sophisticated resistance mechanism is encoded by specific sets of genes, often located on mobile genetic elements, facilitating their spread among bacterial populations. nih.govnih.gov

The primary mechanism of high-level acquired resistance to glycopeptides, including teicoplanin, involves the substitution of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. nih.govscielo.orgasm.org Glycopeptide antibiotics function by binding with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall synthesis. nih.govkoreamed.org The replacement of the terminal D-Ala with D-Lac involves the substitution of an amide bond with an ester bond. This single molecular change results in the loss of a critical hydrogen bond interaction between the antibiotic and its target, dramatically reducing the binding affinity by approximately 1,000-fold. mdpi.com This ensures that peptidoglycan synthesis can proceed even in the presence of the antibiotic. mdpi.com

This pathway reprogramming is a multi-step enzymatic process. It requires the synthesis of D-Lac from pyruvate (B1213749), the ligation of D-Ala to D-Lac to form the new depsipeptide, and the elimination of the native D-Ala-D-Ala precursors to ensure the exclusive incorporation of the modified units into the growing peptidoglycan layer. nih.govnih.gov

The enzymatic machinery responsible for modifying the peptidoglycan precursor is encoded by organized gene clusters known as van operons. nih.gov Several distinct types of van clusters have been identified, each conferring a unique resistance phenotype with varying levels of resistance to vancomycin (B549263) and teicoplanin. frontiersin.orgasm.org

The vanA gene cluster is one of the most clinically significant. It confers high-level, inducible resistance to both vancomycin and teicoplanin. asm.orgmdpi.com The core genes within this cluster, vanH, vanA, and vanX, are essential for the resistance mechanism. mdpi.comasm.org

vanH encodes a D-lactate dehydrogenase that converts pyruvate to D-lactate. nih.govmdpi.com

vanA encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide. nih.govmdpi.com

The vanB gene cluster confers inducible resistance to vancomycin but, in its typical form, does not provide resistance to teicoplanin, as teicoplanin is not an inducer of the operon. nih.govresearchgate.net The core enzymatic functions are similar to the vanA cluster, with homologous genes (vanHB, vanB, vanXB) performing the synthesis of D-Ala-D-Lac and removal of D-Ala-D-Ala. nih.gov However, the sensor kinase, VanSB, only recognizes vancomycin, leaving vanB-type strains susceptible to teicoplanin. nih.govfrontiersin.org

The vanK gene is part of the van gene cluster found in Streptomyces coelicolor and is essential for vancomycin resistance in this organism but has no counterpart in resistance clusters of pathogenic organisms. researchgate.net The S. coelicolor cluster is organized into four transcription units: vanS/vanR, vanJ, vanK, and vanHAX. researchgate.net

The vanHAX gene cassette is fundamental to the reprogramming of peptidoglycan biosynthesis. nih.govyork.ac.uk The proteins encoded by these genes carry out the core functions of producing the modified D-Ala-D-Lac cell wall precursors. nih.govyork.ac.uk While often considered a generic mechanism for glycopeptide resistance, its effectiveness against teicoplanin can be influenced by other resistance determinants. nih.govyork.ac.uk For instance, in S. coelicolor, the VanHAX system is responsible for vancomycin resistance, but teicoplanin resistance is mediated by a different protein, VanJ. nih.govyork.ac.uk

The table below summarizes the functions of key proteins encoded by various van gene clusters.

| Gene | Protein Product | Function in Resistance | Associated Clusters |

| vanA | VanA Ligase | Catalyzes the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac). | vanA, vanM nih.govasm.org |

| vanB | VanB Ligase | Catalyzes the synthesis of D-Ala-D-Lac; induced by vancomycin only. | vanB nih.gov |

| vanH | VanH Dehydrogenase | Reduces pyruvate to D-lactate. | vanA, vanB nih.govnih.gov |

| vanX | VanX D,D-Dipeptidase | Hydrolyzes D-alanyl-D-alanine (D-Ala-D-Ala), preventing its use in cell wall synthesis. | vanA, vanB nih.govnih.gov |

| vanK | VanK | Essential for vancomycin resistance in Streptomyces coelicolor. researchgate.net | van cluster in S. coelicolor researchgate.net |

| vanJ | VanJ Membrane Protein | Confers specific resistance to teicoplanin and related glycopeptides. nih.govyork.ac.uk | van cluster in S. coelicolor researchgate.net |

| vanR | VanR Response Regulator | Transcriptional activator of the van resistance genes. | vanA, vanB nih.gov |

| vanS | VanS Sensor Kinase | Membrane sensor that detects glycopeptides and activates VanR. | vanA, vanB nih.gov |

While the alteration of peptidoglycan precursors is a broad strategy against glycopeptides, some bacteria possess mechanisms that confer specific resistance to teicoplanin. A prime example is the vanJ gene , first identified in the soil bacterium Streptomyces coelicolor. nih.gov This organism's van cluster contains the vanHAX genes for vancomycin resistance, but research has shown that these are not required for its resistance to teicoplanin. nih.govyork.ac.uk

Instead, teicoplanin resistance in S. coelicolor is mediated solely by VanJ. nih.govyork.ac.uk VanJ is a membrane protein with its active site exposed to the extracellular space. nih.gov It specifically confers resistance to teicoplanin and teicoplanin-like antibiotics, but not to vancomycin. nih.govyork.ac.ukresearchgate.net This indicates that the mode of action of teicoplanin must differ significantly from that of vancomycin, allowing for a resistance mechanism independent of cell wall precursor modification. nih.gov Homologues of vanJ are found in other streptomycetes, suggesting this specific form of teicoplanin resistance may be prevalent in this genus. nih.govyork.ac.uk

Intrinsic and Environmental Resistance Patterns

Beyond acquired resistance genes, bacteria can exhibit intrinsic resistance due to their inherent cellular structure. Furthermore, the natural environment serves as a vast reservoir of resistance genes, contributing to their potential emergence in clinical settings.

Gram-negative bacteria are intrinsically resistant to teicoplanin and other glycopeptides. microregistrar.cominnovareacademics.in This resistance is not due to target modification but is a consequence of the bacterial cell envelope's architecture. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing large, complex molecules like teicoplanin from reaching their target site in the periplasm—the nascent peptidoglycan chain. innovareacademics.infrontiersin.org

Certain Gram-positive bacteria also display intrinsic resistance. For example, species such as Leuconostoc, Pediococcus, and some Lactobacillus species are naturally resistant to glycopeptides. microregistrar.com In another example, Enterococcus gallinarum and Enterococcus casseliflavus possess the chromosomal vanC gene cluster, which confers intrinsic, low-level resistance to vancomycin. nih.gov While these strains are typically susceptible to teicoplanin, their intrinsic resistance profile is an important clinical consideration. nih.gov

The environment, particularly the soil, is a significant reservoir of antibiotic resistance genes. researchgate.net Glycopeptide-producing organisms, such as actinomycetes, have co-evolved self-resistance mechanisms to avoid suicide. asm.orgmdpi.com It is widely hypothesized that the van gene clusters found in clinical pathogens originated from these environmental bacteria. asm.orgnih.govmdpi.com The presence of van-like genes in the genomes of numerous glycopeptide-producing actinomycetes supports this theory. nih.govasm.org

The dissemination of these genes from the environmental reservoir to clinical pathogens is a major public health concern. nih.gov Surveillance studies have detected vancomycin resistance genes, such as vanA, in various environmental matrices, including wastewater, surface water, and the feces of agricultural animals. nih.govasm.org The presence of these genes in the environment increases the probability of horizontal gene transfer to other bacteria, including opportunistic pathogens. nih.gov This environmental gene pool represents a continuous source for the emergence and spread of teicoplanin and other glycopeptide resistance in clinical settings. researchgate.netmdpi.com

Self-Resistance in Teicoplanin-Producing Organisms

The producer of teicoplanin, Actinoplanes teichomyceticus, possesses an innate and highly effective resistance to the antibiotic it synthesizes. This self-resistance is not a passive trait but an active, genetically encoded mechanism that ensures the organism's survival during antibiotic production.

The primary mechanism of self-resistance in Actinoplanes teichomyceticus is centered around the modification of the antibiotic's target: the bacterial cell wall. asm.orgasm.org This is accomplished through a set of resistance genes that are homologous to the van genes found in resistant enterococci. These genes are located within the teicoplanin biosynthetic gene cluster (tcp), ensuring that the machinery for protection is intrinsically linked to the machinery for production. researchgate.netoup.comoup.com

The key genes involved in this self-protection are:

vanHAX orthologues: A. teichomyceticus contains orthologues of the vanH, vanA, and vanX genes, designated vanH_at, vanA_at, and vanX_at (also referred to as tei7, tei6, and tei5 respectively). asm.orgfrontiersin.org

VanH: A dehydrogenase that converts pyruvate to D-lactate (D-Lac). oup.com

VanA: A ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). oup.com

VanX: A D,D-dipeptidase that hydrolyzes the standard D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, preventing its incorporation into the cell wall precursor. asm.orgoup.com

Two-Component Regulatory System: The cluster also houses genes orthologous to vanS (a sensory kinase, tei3) and vanR (a response regulator, tei2). asm.orgresearchgate.netfrontiersin.org These systems are known to control the expression of resistance genes in pathogenic bacteria.

murF-like gene: A gene named murF2 is also present in the resistance region of the tcp cluster. researchgate.netoup.com MurF enzymes are typically involved in the final step of peptidoglycan precursor synthesis, adding the D-Ala-D-Ala dipeptide. The MurF2 enzyme in A. teichomyceticus, however, shows minimal activity with D-Ala-D-Ala but can use D-Ala-D-Lac, facilitating the creation of the modified cell wall precursor. oup.com

This genetic system results in the replacement of the typical D-Ala-D-Ala termini of peptidoglycan precursors with D-Ala-D-Lac. asm.orgasm.org This substitution dramatically reduces the binding affinity of teicoplanin for its target, rendering the producer organism resistant to the high concentrations of the antibiotic it produces. asm.orgpatsnap.com Studies have shown that A. teichomyceticus constitutively produces these modified precursors, with no detectable traces of precursors ending in D-Ala-D-Ala. asm.orgasm.org

A key question in antibiotic-producing organisms is whether the genes for self-resistance are switched on at the same time as the genes for antibiotic synthesis. In the case of Actinoplanes teichomyceticus, research indicates that the expression of self-resistance genes is not co-regulated with teicoplanin production. nih.govresearchgate.net

The biosynthesis of the teicoplanin molecule is under the control of specific transcriptional activators, notably Tei15* and Tei16*. nih.govresearchgate.net Inactivation of these regulatory genes abolishes teicoplanin production. researchgate.net However, the expression of the vanHAX resistance operon (tei7-6-5) is independent of these biosynthetic activators. nih.govresearchgate.net Instead, the resistance genes appear to be constitutively expressed, meaning they are always active, regardless of whether the cell is actively producing teicoplanin. asm.orgfrontiersin.org

The expression of the vanHAX orthologues is dependent on the response regulator Tei2 (the VanR orthologue), which is part of a two-component system also encoded within the cluster. nih.govresearchgate.net The genes for this regulatory system (tei2-3) are also expressed constitutively. frontiersin.org This strategy ensures that the organism is perpetually in a protected state, prepared for the onset of antibiotic synthesis and preventing suicide.

Molecular Basis of Cross-Resistance and Susceptibility Patterns

Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often structurally or mechanistically related, antibiotic. The shared mechanism of action of teicoplanin and vancomycin—binding to the D-Ala-D-Ala terminus of peptidoglycan precursors—is the primary foundation for cross-resistance patterns observed in clinical settings. frontiersin.orgresearchgate.netplos.org

The most well-characterized mechanism of high-level glycopeptide resistance in pathogens like Enterococcus and Staphylococcus species involves the vanA gene cluster. Bacteria carrying the vanA operon modify their cell wall precursors to terminate in D-Ala-D-Lac, conferring resistance to both vancomycin and teicoplanin. frontiersin.org

However, an important distinction in susceptibility arises with VanB-type resistance. VanB-positive enterococci are resistant to vancomycin but often remain susceptible to teicoplanin. frontiersin.orgfrontiersin.org This is because the sensor kinase, VanSB, is activated by vancomycin but not by teicoplanin. frontiersin.orgasm.org Consequently, in the absence of vancomycin, the resistance genes are not induced, and the bacteria remain vulnerable to teicoplanin. asm.org

In Staphylococcus aureus, particularly Methicillin-resistant S. aureus (MRSA), the development of reduced susceptibility or resistance to teicoplanin is a complex, multifactorial process. It often involves a stepwise accumulation of mutations rather than the acquisition of a single resistance operon. Key factors include:

Cell Wall Thickening: A common phenotype in strains with reduced glycopeptide susceptibility is a thickened, disorganized cell wall. frontiersin.orgplos.org This is thought to create a "sink" of low-affinity binding sites that trap the antibiotic before it can reach its functional target at the cell membrane. plos.org

Mutations in Regulatory Systems: Two-component regulatory systems that govern cell wall metabolism, such as walKR (vraSR), and graSR, are frequently mutated in strains with reduced teicoplanin susceptibility. frontiersin.orgplos.org

tcaRAB Operon: The teicoplanin resistance operon (tcaRAB) has been specifically implicated in teicoplanin resistance in S. aureus. researchgate.netplos.org Inactivation of the tcaA gene, for example, has been shown to result in glycopeptide resistance. frontiersin.orgplos.org

The susceptibility patterns for teicoplanin reflect its potent activity against a broad range of Gram-positive pathogens. It remains a critical "last-resort" option for serious infections.

Table 1: Susceptibility of Key Gram-Positive Pathogens to Teicoplanin

| Bacterial Species | General Susceptibility to Teicoplanin | Common Resistance Mechanisms |

|---|---|---|

| Staphylococcus aureus (including MRSA) | Generally susceptible, but intermediate and resistant strains are increasingly reported. thieme-connect.combiomedpharmajournal.org | Cell wall thickening, mutations in walKR, graSR, tcaRAB operon. frontiersin.orgplos.org |

| Coagulase-Negative Staphylococci (e.g., S. epidermidis) | Susceptibility varies; decreased susceptibility is more prevalent in infecting strains versus contaminants. biomedpharmajournal.orgnih.gov | Similar to S. aureus. |

| Enterococcus faecalis & Enterococcus faecium | Generally susceptible. thieme-connect.comnepjol.info | VanA-type (resistance to vancomycin and teicoplanin), VanB-type (susceptible to teicoplanin). frontiersin.orgfrontiersin.org |

| Streptococcus pneumoniae | Highly susceptible. biomedpharmajournal.org | Resistance is rare. |

| Clostridium difficile | Susceptible. biomedpharmajournal.org | Resistance is uncommon. |

Structure Activity Relationship Sar and Derivative Research

Analysis of Functional Group Contributions to Biological Activity

The biological activity of teicoplanin is a complex interplay of its heptapeptide (B1575542) core, sugar moieties, and other substituents. The specific contributions of these functional groups to binding affinity and antibacterial spectrum are crucial for its mechanism of action.

Teicoplanin's structure includes a mannose, an N-acetylglucosamine, and an N-acyl-glucosamine. These sugar moieties are not mere decorations but play a significant role in the molecule's interaction with its target, the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.

The sugar residues attached to amino acid 4 are positioned directly over the ligand-binding site, contributing to the binding through van der Waals interactions. nih.gov Specifically, the glucosamine (B1671600) sugar attached to amino acid 4 provides additional shielding, with its C5 atom making a van der Waals contact with the side chain of the C-terminal D-Ala residue of the target ligand. nih.gov The entire N-acyl-glucosamine group is a vital contributor to teicoplanin's antimicrobial activity against enterococci and staphylococci. The fatty acyl chain on this sugar is thought to anchor the antibiotic to the bacterial cell membrane, increasing its local concentration at the site of peptidoglycan synthesis.

The removal of certain sugar moieties can have a significant impact on activity. For instance, the teicoplanin pseudoaglycon, which lacks the N-acyl-glucosamine moiety, has been used as a scaffold for creating new derivatives. While some of these derivatives show promising activity, it highlights the importance of the original sugar in the parent molecule's efficacy. nih.gov

Teicoplanin possesses two chlorine atoms on the phenylglycine residues at positions 4 and 6 of its peptide core. nih.gov These chlorine atoms are known to contribute to ligand binding, and their absence can lead to a significant reduction in affinity. For example, the fully dechlorinated form of teicoplanin exhibits an approximately 15-fold reduction in affinity for its target. Furthermore, chlorination is crucial for avoiding the activation of VanB-type glycopeptide resistance genes in bacteria.

The fatty acid side chain of the N-acyl-glucosamine moiety is a key lipophilic component. This chain, which varies in length and branching (e.g., 8-methylnonanoic acid), is critical for anchoring teicoplanin to the bacterial membrane. This interaction is believed to enhance its activity by increasing its proximity to the lipid II substrate in the cell membrane. patsnap.comresearchgate.net

Rational Design and Synthesis of Semi-Synthetic Teicoplanin Derivatives

Building on the understanding of its structure-activity relationships, researchers have developed numerous semi-synthetic derivatives of teicoplanin to enhance its antibacterial properties and overcome resistance.

Modifications at the N-terminus of the teicoplanin peptide core have been a key strategy in developing new derivatives. The primary amino group at this position serves as a convenient handle for attaching various side chains. For instance, the synthesis of N-terminal L-histidyl derivatives has been explored to create dimeric coordination complexes with metals like cobalt, which have shown high activity against VanA teicoplanin-resistant enterococci. nih.gov

The carboxyl group at the C-terminus has also been a target for modification. Condensation of the terminal carboxyl group of deglucoteicoplanin with various substituted hydrazines has yielded hydrazide derivatives. nih.gov The antibacterial activity of these derivatives was found to be dependent on their ionic character, with some showing increased activity against Gram-negative bacteria like Escherichia coli. nih.gov Similarly, the creation of basic carboxamides by condensing the carboxyl function with polyamines has resulted in compounds with improved antimicrobial activities, including some with unexpected in vitro activity against Gram-negative bacteria. nih.gov

A prominent strategy for enhancing teicoplanin's activity has been the introduction of additional lipophilic side chains. This approach aims to improve the molecule's interaction with the bacterial cell membrane, a mechanism that is particularly effective against resistant strains.

The attachment of hydrophobic groups, such as perfluoroalkyl chains, to the N-terminal amino group has yielded derivatives with good to excellent activity against Gram-positive bacteria that are resistant to other approved glycopeptide antibiotics. nih.gov The size of the hydrophobic group is crucial; for example, a perfluorohexyl group was found to be optimal for eliciting antiviral activity in some derivatives. nih.gov Lipophilic modifications have also been achieved through "click chemistry," attaching various alkyl and aryl chains to the teicoplanin pseudoaglycon, resulting in compounds with high in vitro activity against glycopeptide-resistant Gram-positive bacteria, including vanA-positive Enterococcus faecalis. researchgate.net

The enhanced activity of these lipoglycopeptides is attributed to their ability to dually bind to both the bacterial membrane and the cell wall. nih.gov This dual-action mechanism is a key feature of second-generation glycopeptides like oritavancin and dalbavancin.